molecular formula C16H15N3O3 B2683088 N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1797125-25-7

N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No.: B2683088
CAS No.: 1797125-25-7
M. Wt: 297.314
InChI Key: QMCWOGWHNVQBDP-UHFFFAOYSA-N
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Description

N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a complex heterocyclic compound that combines several functional groups, including a benzofuran moiety, a pyrazolo[5,1-b][1,3]oxazine ring, and a carboxamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of 2-hydroxybenzyl alcohol with an appropriate aldehyde under acidic conditions.

    Construction of the Pyrazolo[5,1-b][1,3]oxazine Ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization.

    Coupling of the Benzofuran and Pyrazolo[5,1-b][1,3]oxazine Units: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form benzofuran-2-carboxylic acid derivatives.

    Reduction: The pyrazolo[5,1-b][1,3]oxazine ring can be reduced using hydrogenation catalysts such as palladium on carbon to form dihydro derivatives.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Dihydro-pyrazolo[5,1-b][1,3]oxazine derivatives.

    Substitution: Various substituted carboxamides depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, this compound can interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Material Science: The unique electronic properties of the benzofuran and pyrazolo[5,1-b][1,3]oxazine rings make this compound useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with proteins.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-2-ylmethylamine share the benzofuran moiety but lack the pyrazolo[5,1-b][1,3]oxazine ring.

    Pyrazolo[5,1-b][1,3]oxazine Derivatives: Compounds such as 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid share the pyrazolo[5,1-b][1,3]oxazine ring but lack the benzofuran moiety.

Uniqueness

N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is unique due to the combination of the benzofuran and pyrazolo[5,1-b][1,3]oxazine rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science, setting it apart from simpler analogs.

Biological Activity

N-(benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzofuran moiety : Known for its diverse biological activities.
  • Pyrazolo[5,1-b][1,3]oxazine ring : Imparts unique electronic properties which may enhance biological interactions.
  • Carboxamide group : Often associated with increased solubility and bioavailability.
PropertyValue
IUPAC NameN-(1-benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Molecular FormulaC16H15N3O3
Molecular Weight299.31 g/mol
CAS Number1797125-25-7

The biological activity of this compound is largely attributed to its interactions with various molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR pathways, which are crucial in numerous physiological processes .
  • Enzyme Inhibition : Preliminary studies suggest it may act as an inhibitor of specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and cancer .
  • Antioxidant Activity : The presence of the benzofuran moiety is associated with antioxidant properties, which can protect cells from oxidative stress.

Pharmacological Activities

Research into the pharmacological activities of this compound has revealed several promising effects:

Anticancer Activity

In vitro studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Glioma Cells : Demonstrated potent antiproliferative effects with IC50 values in the low micromolar range.
  • Mechanisms : Induces apoptosis and inhibits cell cycle progression by targeting multiple signaling pathways including AMPK and mTOR .

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent:

  • Model Studies : In animal models of inflammation (e.g., adjuvant arthritis), it exhibited reduced inflammatory markers and improved clinical scores compared to controls.

Antimicrobial Properties

Emerging evidence suggests that this compound may possess antimicrobial activity:

  • In vitro Testing : Effective against certain strains of bacteria and fungi, indicating potential for development as an antibiotic agent.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Objective : Evaluate cytotoxic effects on glioma cells.
    • Findings : Significant reduction in cell viability at concentrations as low as 5 µM; mechanisms involved apoptosis induction and cell cycle arrest at G2/M phase.
  • Anti-inflammatory Model :
    • Objective : Assess efficacy in a rat model of arthritis.
    • Results : Doses of 10 mg/kg showed marked improvement in joint swelling and pain compared to untreated controls.
  • Antimicrobial Screening :
    • Objective : Test against bacterial strains.
    • Results : Showed effective inhibition against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 8 µg/mL.

Properties

IUPAC Name

N-(1-benzofuran-2-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c20-16(13-9-15-19(18-13)6-3-7-21-15)17-10-12-8-11-4-1-2-5-14(11)22-12/h1-2,4-5,8-9H,3,6-7,10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCWOGWHNVQBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCC3=CC4=CC=CC=C4O3)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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